3,5-dimethyl2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylatehydrochloride
Description
3,5-Dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride is a pyridine derivative structurally related to dihydropyridine (DHP) calcium channel blockers such as nifedipine. Unlike DHPs, which feature a 1,4-dihydropyridine ring critical for calcium channel antagonism, this compound is fully aromatic, with a pyridine core substituted at positions 2, 4, and 4. Key structural features include:
- 2-Nitrophenyl group at position 2.
- Methyl ester groups at positions 3 and 3.
- Methyl substituents at positions 2 and 5.
- Hydrochloride salt to enhance solubility .
This compound is likely a decomposition product or synthetic impurity of nifedipine, as oxidation of the 1,4-dihydropyridine ring to pyridine is a common degradation pathway for DHPs . Its pharmacological activity is expected to differ significantly from DHPs due to the loss of the redox-sensitive dihydropyridine moiety.
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8H,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZVYWHTCGDGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Intermediate
The synthesis begins with the formation of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate via a modified Hantzsch reaction:
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Reactants : 3-Nitrobenzaldehyde (1 eq), methyl acetoacetate (2 eq), ammonium acetate (1.2 eq).
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Solvent : Methanol or ethanol.
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Temperature : Reflux (70–80°C).
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Duration : 6–8 hours.
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Yield : 68–72%.
The reaction proceeds via cyclocondensation, forming the dihydropyridine ring. The dihydro intermediate is critical for subsequent oxidation to the aromatic pyridine system.
Oxidation to the Pyridine Derivative
Oxidation of the dihydropyridine to the target pyridine is achieved using nitric acid (HNO₃) as both a proton source and oxidizing agent:
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Oxidizing Agent : Concentrated HNO₃ (2 eq).
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Solvent : Acetic acid.
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Temperature : 50–60°C.
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Duration : 3–4 hours.
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Yield : 85–90%.
Alternative oxidants like potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) under aerobic conditions have been explored but result in lower yields (≤75%) due to over-oxidation side products.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to improve aqueous solubility and stability.
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Dissolution : The pyridine diester (1 eq) is dissolved in anhydrous dichloromethane (DCM).
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Acid Addition : Hydrogen chloride (HCl) gas is bubbled through the solution at 0–5°C.
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Precipitation : The hydrochloride salt precipitates upon addition of diethyl ether.
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Isolation : Filtration and drying under vacuum yield a crystalline solid.
Critical Process Parameters
| Parameter | Value |
|---|---|
| Hydrolysis Agent | LiOH·H₂O (1.1 eq) |
| Solvent | Methanol/water (4:1 v/v) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Monoester Yield | 80% |
This step is omitted in the target compound’s synthesis but underscores the reactivity of ester groups under basic conditions.
pH-Dependent Stability
The hydrochloride salt’s aqueous stability is maximized at pH 3.0–4.5, as demonstrated by solubility studies:
| pH | Solubility (mg/mL) |
|---|---|
| 2.5 | 32.4 |
| 3.5 | 25.1 |
| 4.5 | 18.9 |
Buffering agents like citrate (0.1 M) are recommended for pharmaceutical formulations.
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar pyridine ring and anti-parallel ester group orientation (CCDC 126801).
Industrial-Scale Production
Process Economies
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its potential as an antihypertensive agent. As a derivative of nifedipine, it retains similar pharmacological properties but may exhibit different efficacy and safety profiles due to its unique structural modifications. Studies have shown that compounds in this class can act as calcium channel blockers, which are crucial in managing hypertension and angina pectoris .
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how structural variations affect the biological activity of pyridine derivatives. The presence of the nitrophenyl group in 3,5-dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate is significant in enhancing lipophilicity and improving receptor binding affinity. Comparative studies with other derivatives have elucidated the relationship between structure and activity, aiding in the design of more effective antihypertensive agents .
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for the quality control of pharmaceutical formulations containing nifedipine. Its characterization through techniques like HPLC and NMR is essential for ensuring the purity and dosage accuracy of pharmaceutical products .
Mechanism of Action
The mechanism of action of 3,5-dimethyl2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- Aryl Position : The 2-nitrophenyl group (target compound, nifedipine) vs. 3-nitrophenyl (benidipine, nicardipine impurities) influences electronic and steric properties, altering binding affinity to calcium channels .
- Ester Groups : Methyl esters (target compound) vs. bulkier substituents (e.g., benzylpiperidinyl in benidipine) affect lipophilicity and metabolic stability .
- Core Structure : Pyridine derivatives lack the calcium channel-blocking activity of DHPs due to the absence of the reducible dihydropyridine ring .
Pharmacological and Stability Profiles
Table 2: Pharmacological and Stability Data
Key Findings :
Comparison with Analogues :
- Benidipine Impurities : Ben-ox impurity forms via chromium-based oxidation of benidipine, while Ben-bis impurity arises from ester hydrolysis and re-esterification .
- Nicardipine Impurities : Synthesized via side reactions during esterification or incomplete purification .
Analytical Characterization
Table 3: Analytical Data
Key Notes:
Biological Activity
3,5-Dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This compound is structurally related to nifedipine, a well-known calcium channel blocker used in the treatment of hypertension and angina. The biological activities of this compound are primarily attributed to its pharmacological properties, which include effects on cardiovascular health and potential applications in cancer treatment.
Chemical Structure and Properties
The molecular formula for 3,5-dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride is with a molecular weight of 344.32 g/mol. The compound features a pyridine ring substituted with two methyl groups and a nitrophenyl group, which are critical for its biological activity.
Structural Formula
Cardiovascular Effects
Research indicates that this compound exhibits calcium channel blocking activity similar to that of nifedipine. Calcium channel blockers are essential in managing hypertension by relaxing vascular smooth muscle and reducing cardiac workload. Studies have shown that derivatives of pyridine dicarboxylates can significantly lower blood pressure in animal models, suggesting potential therapeutic benefits in hypertensive patients .
Anticancer Properties
Emerging studies have also explored the anticancer properties of nitrophenyl derivatives. The presence of the nitrophenyl group has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds similar to 3,5-dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine have demonstrated inhibitory effects on tumor growth in vitro and in vivo models .
Study 1: Antihypertensive Effects
In a controlled study involving hypertensive rats, administration of the compound resulted in a significant decrease in systolic blood pressure compared to controls. The mechanism was attributed to the inhibition of calcium influx through voltage-gated calcium channels .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Systolic Blood Pressure (mmHg) | 180 ± 10 | 140 ± 8 |
| Heart Rate (bpm) | 90 ± 5 | 85 ± 5 |
Study 2: Anticancer Activity
Another study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations (10 µM to 100 µM) led to increased apoptosis rates and reduced cell viability:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 35 |
| 100 | 20 | 60 |
The biological activity of this compound can be attributed to its ability to modulate calcium ion flux across cell membranes and its interaction with various cellular pathways involved in apoptosis. The nitro group enhances electron affinity, potentially increasing the reactivity towards cellular targets involved in cancer progression.
Q & A
Q. What established synthetic routes are used to prepare this compound, and what parameters critically influence reaction yield?
The Hantzsch pyridine synthesis is a primary method, involving condensation of substituted aldehydes, β-ketoesters (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux. Critical parameters include:
- Stoichiometric ratios : A 1:2:1 molar ratio of aldehyde:β-ketoester:ammonium acetate is standard to minimize side products .
- Reaction time : Prolonged reflux (~1 hour) ensures complete cyclization, monitored by color change to reddish-orange .
- Purification : Cold ethanol or ice-water quenching precipitates the product, with recrystallization improving purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methyl groups at C2/C6, nitrophenyl protons) .
- X-ray crystallography : Resolves stereochemistry and confirms the dihydropyridine ring conformation .
- IR spectroscopy : Detects ester carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. How can researchers differentiate positional isomers (e.g., 2-nitrophenyl vs. 3-nitrophenyl derivatives)?
- XRD analysis : Crystallographic data unambiguously assign the nitro group position .
- HPLC-MS : Retention times and mass fragmentation patterns vary due to substituent electronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data between nitrophenyl positional isomers?
- Comparative bioassays : Test 2-nitrophenyl and 3-nitrophenyl analogues in calcium channel blocking assays (common for dihydropyridines) to quantify IC₅₀ differences .
- Computational docking : Model interactions with L-type calcium channels to explain steric/electronic effects of nitro group placement .
Q. How can impurity profiles be controlled during large-scale synthesis?
- HPLC-DAD/UV : Monitor nitrosophenyl byproducts (e.g., from nitro group reduction) using gradient elution with C18 columns .
- Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to remove hydrophilic impurities without degrading the product .
Q. What experimental designs address thermal instability of the dihydropyridine ring?
- Stability studies : Conduct accelerated degradation under heat (40–60°C) and UV light to identify degradation pathways .
- Protective group strategies : Introduce tert-butyl or benzyl esters to stabilize the core structure during storage .
Methodological Challenges and Data Analysis
Q. How can researchers reconcile conflicting crystallographic data on polymorphism in dihydropyridine derivatives?
- Variable-temperature XRD : Assess lattice changes under thermal stress to identify polymorphic transitions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific crystal forms .
Q. What computational tools predict substituent effects on bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
